molecular formula C12H12N2O B600438 Harmalol hydrochloride dihydrate CAS No. 6028-00-8

Harmalol hydrochloride dihydrate

Katalognummer: B600438
CAS-Nummer: 6028-00-8
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: RHVPEFQDYMMNSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is known for its diverse biological activities, including its role as a monoamine oxidase inhibitor. The chemical structure of harmalol hydrochloride dihydrate is characterized by a pyrido[3,4-b]indole core with a molecular formula of C12H12N2O · HCl · 2H2O .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Harmalol hydrochloride dihydrate can be synthesized through various chemical routes. One common method involves the extraction of harmalol from the seeds of Peganum harmala, followed by its conversion to the hydrochloride dihydrate form. The extraction process typically involves the use of organic solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and crystallization. The compound is then converted to its hydrochloride dihydrate form through reaction with hydrochloric acid and subsequent crystallization in the presence of water .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Harmalol hydrochloride dihydrate exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry:

  • Enzyme Inhibition : this compound has been shown to inhibit cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of environmental toxins and carcinogens. Studies indicate that this inhibition occurs at both transcriptional and post-translational levels, potentially reducing the activation of harmful compounds .
  • Antioxidant Activity : The compound demonstrates antioxidant properties, which suggest its role in protecting cells from oxidative damage. Research has indicated that this compound can reduce glutamate-induced neurotoxicity in cell cultures, highlighting its potential neuroprotective effects .
  • Neurodevelopmental Disorder Research : this compound selectively inhibits dual-specificity tyrosine-(Y)-phosphorylated regulated kinase 1A (DYRK1A), an enzyme linked to neurodevelopmental disorders such as Alzheimer's disease. This selective inhibition positions this compound as a valuable tool for studying these conditions.

Therapeutic Potential

The therapeutic potential of this compound is significant, particularly in the following areas:

  • Neuroprotection : Given its ability to reduce neurotoxicity and induce autophagy, this compound may be explored as a treatment option for neurodegenerative diseases .
  • Cancer Research : The compound's ability to inhibit CYP1A1 suggests potential applications in cancer prevention or treatment by mitigating the effects of carcinogenic substances .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other β-carboline alkaloids. Below is a comparative table highlighting key differences:

CompoundStructure CharacteristicsUnique Properties
HarmalineMore potent MAO inhibitorStronger psychoactive effects than harmalol
TetrahydroharmineReduced form of harmalineAnxiolytic properties without strong hallucinogenic effects
NorharmanLacks hydroxyl group at C-7Exhibits lower biological activity compared to harmalol
HarmalolHydroxy-substituted at C-7Specific biological activities and therapeutic potential

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • A study demonstrated that harmaline and harmalol significantly inhibited dioxin-induced CYP1A1 expression in human hepatoma cells, indicating their potential role in cancer prevention .
  • Another investigation revealed that harmol hydrochloride dihydrate could enhance autophagy processes in nerve cells, which may provide new avenues for treating neurodegenerative diseases .

Biologische Aktivität

Harmalol hydrochloride dihydrate, a β-carboline alkaloid derived from Peganum harmala, has garnered attention for its diverse biological activities. This article delves into the pharmacological effects, mechanisms of action, and relevant case studies surrounding this compound.

Overview of this compound

Harmalol (CAS 6028-00-8) is an active metabolite of harmaline, known for its presence in several plant species, particularly Peganum harmala. It exhibits a range of biological activities, including antimicrobial , antioxidant , and antiprotozoal properties. The compound's ability to inhibit various enzymes, such as CYP450 and nitric oxide synthase, further underscores its pharmacological relevance .

Research has identified several key mechanisms through which harmalol exerts its biological effects:

  • Inhibition of CYP1A1 : Harmalol has been shown to inhibit the dioxin-mediated induction of the carcinogen-activating enzyme CYP1A1 in human hepatoma HepG2 cells. This inhibition occurs at multiple levels: mRNA expression, protein stability, and enzymatic activity .
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which contribute to its potential protective effects against oxidative stress-related damage .
  • Enzyme Inhibition : Harmalol inhibits various enzymes involved in metabolic processes, including nitric oxide synthase and other CYP450 enzymes, which play crucial roles in drug metabolism and detoxification pathways .

Pharmacological Activities

The biological activities of harmalol can be summarized as follows:

Activity Description
Antimicrobial Effective against a range of microbial pathogens.
Antioxidant Reduces oxidative stress by scavenging free radicals.
Antiprotozoal Exhibits activity against protozoan infections.
CYP1A1 Inhibition Decreases the activity of CYP1A1, potentially reducing cancer risk associated with dioxins.

Study on HepG2 Cells

In a study examining the effects of harmalol on human hepatoma HepG2 cells, it was found that harmalol significantly inhibited the TCDD-mediated induction of CYP1A1 at concentrations ranging from 0.5 to 12.5 µM. The results indicated a concentration-dependent decrease in mRNA levels, protein expression, and enzymatic activity .

Ayahuasca Metabolism

Research involving ayahuasca preparations highlighted that harmalol is one of the major components found in urine after consumption. This study utilized advanced analytical techniques to quantify harmala alkaloids in biological samples and suggested that harmalol contributes to the psychoactive effects observed in ayahuasca users due to its MAO-inhibiting properties .

Eigenschaften

IUPAC Name

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVPEFQDYMMNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6028-07-5 (hydrochloride)
Record name Harmalol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50894870, DTXSID90975692
Record name Harmalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Harmalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

525-57-5, 6028-00-8
Record name Harmalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Harmalol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name harmalol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Harmalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Harmalol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HARMALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NQN80556Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Harmalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 - 105 °C
Record name Harmalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029838
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.